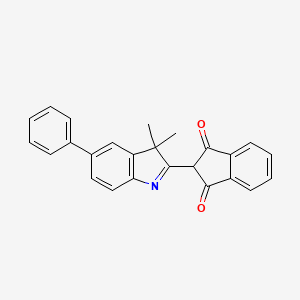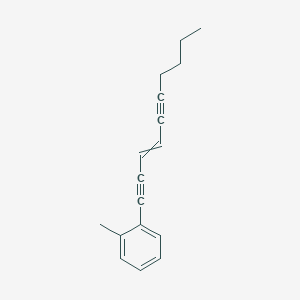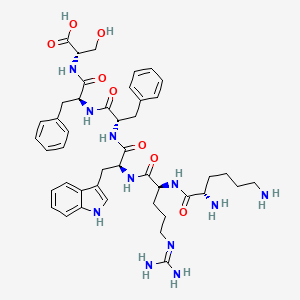![molecular formula C19H24O B14205519 {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene CAS No. 825627-96-1](/img/structure/B14205519.png)
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring, a cyclohexyl group, and an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl group and the ethenyloxy group. The cyclohexyl group can be synthesized through hydrogenation of benzene, while the ethenyloxy group can be prepared via an etherification reaction. The final step involves coupling these groups with a benzene ring through a series of reactions including alkylation and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[1-(Methoxy)cyclohexyl]pent-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]but-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}toluene
Uniqueness
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
825627-96-1 |
|---|---|
Molekularformel |
C19H24O |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
5-(1-ethenoxycyclohexyl)pent-4-ynylbenzene |
InChI |
InChI=1S/C19H24O/c1-2-20-19(16-10-5-11-17-19)15-9-4-8-14-18-12-6-3-7-13-18/h2-3,6-7,12-13H,1,4-5,8,10-11,14,16-17H2 |
InChI-Schlüssel |
KKYZDHLYWUTXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1(CCCCC1)C#CCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
![N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea](/img/structure/B14205459.png)

![4-[(Propan-2-yl)oxy]-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205472.png)

![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)


![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
